3-(3-Methylbenzoyl)thiophene

Beschreibung

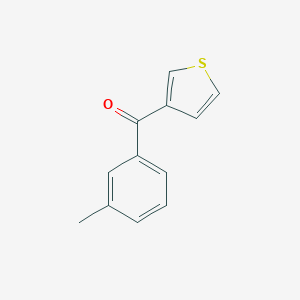

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-methylphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c1-9-3-2-4-10(7-9)12(13)11-5-6-14-8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAWMVVCIIEREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437491 | |

| Record name | 3-(3-METHYLBENZOYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118993-70-7 | |

| Record name | 3-(3-METHYLBENZOYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Methylbenzoyl)thiophene CAS number 118993-70-7

An In-Depth Technical Guide to 3-(3-Methylbenzoyl)thiophene

This document provides a comprehensive technical overview of this compound (CAS No. 118993-70-7), a key heterocyclic ketone intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide synthesizes fundamental chemical data, proven synthetic strategies, analytical methodologies, and the compound's potential applications, grounding all information in established scientific principles and authoritative sources.

Introduction and Strategic Importance

This compound is an aromatic ketone featuring a thiophene ring acylated at the 3-position with a 3-methylbenzoyl group. Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their wide array of pharmacological activities and their role as bioisosteres of benzene rings.[1][2] The structural motif of this compound makes it a valuable building block for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.[3][4] Its utility stems from the reactivity of the thiophene ring and the ketone functionality, which allow for diverse chemical modifications to explore structure-activity relationships (SAR).[4]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 118993-70-7 | [5][6] |

| Molecular Formula | C₁₂H₁₀OS | [5][7] |

| Molecular Weight | 202.27 g/mol | [5][6][7] |

| MDL Number | MFCD07699007 | [5][6] |

| SMILES | O=C(C1=CSC=C1)C2=CC=CC(C)=C2 | [6] |

Synthesis and Mechanistic Considerations

The primary route for synthesizing this compound is the Friedel-Crafts acylation of a suitable thiophene precursor. This classic electrophilic aromatic substitution presents unique challenges regarding regioselectivity.

The Challenge of Regioselectivity in Thiophene Acylation

The thiophene ring is highly reactive towards electrophilic substitution, with a strong intrinsic preference for reaction at the α-positions (C2 and C5).[8][9] This preference is due to the superior stabilization of the carbocation intermediate (Wheland intermediate) formed during C2 attack, which can be described by three resonance structures, compared to only two for C3 attack.[9][10] Therefore, direct acylation of unsubstituted thiophene overwhelmingly yields the 2-acylthiophene.

To achieve substitution at the C3 position, strategies often involve using a 3-substituted thiophene that directs the incoming acyl group or employing more advanced transition-metal-catalyzed C-H activation techniques.[8] A common laboratory-scale approach involves the Friedel-Crafts acylation of 3-bromothiophene followed by subsequent de-bromination or using the bromine as a handle for further coupling reactions. However, for the direct synthesis of the title compound, the reaction would typically involve thiophene and 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst.

Plausible Synthesis: Friedel-Crafts Acylation

The synthesis of this compound can be accomplished via the Friedel-Crafts acylation of thiophene with 3-methylbenzoyl chloride. While this reaction favors the 2-position, separation of the 3-substituted isomer is a viable, albeit lower-yield, strategy.

Diagram 1: Reaction Scheme for Friedel-Crafts Acylation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 118993-70-7 [chemicalbook.com]

- 6. 118993-70-7|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 118993-70-7 [amp.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 3-(3-Methylbenzoyl)thiophene

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways to 3-(3-Methylbenzoyl)thiophene, a key structural motif in medicinal chemistry and materials science. The inherent electronic properties of the thiophene ring present significant regioselectivity challenges in electrophilic substitution reactions. This document offers a detailed analysis of these challenges and presents a robust, field-proven synthetic strategy that circumvents these issues. The primary focus is on a multi-step approach commencing with 3-bromothiophene, which ensures the desired regiochemistry. A thorough discussion of the underlying chemical principles, detailed experimental protocols, safety considerations, and characterization data is provided for researchers, scientists, and drug development professionals.

Introduction: The Significance of 3-Aroylthiophenes

Thiophene-containing compounds are of paramount importance in the pharmaceutical industry, frequently serving as bioisosteres for benzene rings.[1] This substitution can lead to favorable alterations in physicochemical properties, metabolic profiles, and biological activity. The 3-aroylthiophene scaffold, in particular, is a constituent of numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities.[2][3] The synthesis of these compounds, however, is not trivial. The thiophene ring exhibits a strong preference for electrophilic substitution at the 2- and 5-positions, making the regioselective synthesis of 3-substituted derivatives a considerable chemical challenge.[1][4] This guide provides a detailed roadmap for the successful synthesis of this compound, a representative 3-aroylthiophene, with a focus on a strategy that guarantees the desired 3-substitution pattern.

The Challenge of Regioselectivity in Thiophene Acylation

Direct Friedel-Crafts acylation of unsubstituted thiophene with 3-methylbenzoyl chloride is an ostensibly straightforward approach to the target molecule. However, the mechanism of electrophilic aromatic substitution on the thiophene ring dictates a strong preference for acylation at the 2-position. This is due to the greater stabilization of the carbocation intermediate formed upon electrophilic attack at the C2 position, which can be delocalized over three resonance structures, compared to the two resonance structures available for the intermediate formed from C3 attack.[1][4]

Caption: Intermediates in the electrophilic acylation of thiophene.

Consequently, a direct Friedel-Crafts acylation of thiophene would yield a mixture of isomers, with the 2-(3-methylbenzoyl)thiophene being the major product, necessitating challenging purification. To achieve the desired 3-substituted product with high purity and yield, an indirect, more controlled synthetic strategy is required.

Recommended Synthetic Strategy: A Regiocontrolled Approach from 3-Bromothiophene

The most reliable and scalable method for the synthesis of this compound involves a two-step sequence starting from commercially available 3-bromothiophene. This strategy leverages the defined position of the bromo-substituent to direct the introduction of the acyl group to the C3 position. The overall transformation is as follows:

-

Formation of a 3-Thienyl Organometallic Reagent: 3-Bromothiophene is converted into a more nucleophilic species, either a Grignard reagent (3-thienylmagnesium bromide) or an organolithium reagent (3-thienyllithium).

-

Acylation of the Organometallic Intermediate: The 3-thienyl organometallic reagent is then reacted with 3-methylbenzoyl chloride to form the desired ketone, this compound.

Caption: Workflow for the regiocontrolled synthesis.

This approach ensures that the acylation occurs exclusively at the 3-position of the thiophene ring, thus avoiding the formation of isomeric byproducts and simplifying purification.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous 3-acylthiophenes and represent a robust methodology for the preparation of this compound.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. |

| 3-Bromothiophene | C₄H₃BrS | 163.04 | 872-31-1 |

| Magnesium turnings | Mg | 24.31 | 7439-95-4 |

| n-Butyllithium | C₄H₉Li | 64.06 | 109-72-8 |

| 3-Methylbenzoyl chloride | C₈H₇ClO | 154.60 | 1711-06-4 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 |

| Saturated Ammonium Chloride | NH₄Cl | 53.49 | 12125-02-9 |

Synthesis of 3-Thienylmagnesium Bromide

Procedure:

-

To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of 3-bromothiophene (1.0 eq) in anhydrous diethyl ether or THF.

-

Add a small portion of the 3-bromothiophene solution to the magnesium turnings. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-black solution of 3-thienylmagnesium bromide is used directly in the next step.

Synthesis of this compound

Procedure:

-

Cool the freshly prepared 3-thienylmagnesium bromide solution to 0 °C in an ice bath.

-

To the dropping funnel, add a solution of 3-methylbenzoyl chloride (1.0 eq) in anhydrous diethyl ether or THF.

-

Add the 3-methylbenzoyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a pure compound.

Characterization of this compound

The following spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.80 | s | H-2 (Thiophene) |

| ~7.65 | d | H-4 (Thiophene) |

| ~7.40 | dd | H-5 (Thiophene) |

| ~7.60 | s | H-2' (Benzoyl) |

| ~7.55 | d | H-6' (Benzoyl) |

| ~7.35 | t | H-5' (Benzoyl) |

| ~7.30 | d | H-4' (Benzoyl) |

| ~2.40 | s | -CH₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~189 | C=O |

| ~142 | C-3 (Thiophene) |

| ~138 | C-3' (Benzoyl) |

| ~137 | C-1' (Benzoyl) |

| ~133 | C-5' (Benzoyl) |

| ~130 | C-6' (Benzoyl) |

| ~128 | C-5 (Thiophene) |

| ~127 | C-2' (Benzoyl) |

| ~126 | C-2 (Thiophene) |

| ~125 | C-4 (Thiophene) |

| ~124 | C-4' (Benzoyl) |

| ~21 | -CH₃ |

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2920 | Medium | C-H stretch (methyl) |

| 1650-1670 | Strong | C=O stretch (aryl ketone) |

| 1600, 1450 | Medium-Strong | C=C stretch (aromatic) |

| 1410-1430 | Medium | Thiophene ring stretch |

| 700-800 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 202. The fragmentation pattern would likely involve cleavage of the bond between the carbonyl group and the thiophene ring, as well as fragmentation of the benzoyl group.

Safety and Handling

6.1. 3-Methylbenzoyl chloride: This reagent is corrosive and a lachrymator. It reacts with water to produce hydrochloric acid. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

6.2. n-Butyllithium: This reagent is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) using syringe techniques. All glassware must be thoroughly dried before use.

6.3. Grignard Reagents: These reagents are highly reactive and sensitive to moisture and protic solvents. Reactions should be carried out under anhydrous conditions and an inert atmosphere.

6.4. Aluminum Chloride (for Friedel-Crafts): Anhydrous aluminum chloride is a corrosive solid that reacts violently with water, releasing heat and hydrochloric acid gas. It should be handled in a dry environment, and appropriate PPE should be worn.

Conclusion

The synthesis of this compound is most effectively and regioselectively achieved through a multi-step process starting from 3-bromothiophene. This approach, involving the formation of a 3-thienyl organometallic intermediate followed by acylation, successfully overcomes the inherent electronic preference of the thiophene ring for electrophilic substitution at the 2-position. The detailed protocols and characterization data provided in this guide offer a robust framework for the successful synthesis and verification of this important chemical building block, empowering researchers in the fields of medicinal chemistry and materials science to access this valuable scaffold for further innovation.

References

-

Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

-

PubMed. (2018). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. [Link]

-

PubMed Central (PMC). (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

An In-Depth Technical Guide to the Molecular Structure of 3-(3-Methylbenzoyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential applications of 3-(3-Methylbenzoyl)thiophene. Designed for professionals in research and drug development, this document delves into the nuanced structural features and chemical properties that underpin the compound's utility as a versatile building block in medicinal and materials science.

Introduction: The Significance of the Thiophene Scaffold

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging pharmacological activities and applications in materials science. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a critical pharmacophore in numerous approved drugs. Its ability to act as a bioisostere for a phenyl ring, coupled with its unique electronic properties, makes it a privileged scaffold in drug design. The introduction of a methylbenzoyl group at the 3-position of the thiophene ring creates this compound, a molecule with distinct conformational and electronic characteristics that influence its reactivity and biological interactions.

Molecular Structure and Conformation

Table 1: Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀OS |

| Molecular Weight | 202.27 g/mol |

| CAS Number | 118993-70-7 |

| Appearance | Expected to be a solid at room temperature |

The dihedral angle between the thiophene and the phenyl rings is a critical conformational parameter. In analogous structures, this angle is significant, indicating that the two rings are not coplanar. This twist is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the thiophene ring, as well as the inherent rotational freedom around the single bonds connecting the carbonyl group to both rings. This non-planar conformation has important implications for the molecule's ability to interact with biological targets, as it defines the three-dimensional space it occupies.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes for atoms S1 [label="S", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.8!"]; C3 [label="C", pos="-1.2,-0.8!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.8!"]; C6 [label="C", pos="1.2,0.8!"];

C7 [label="C", pos="-2.5,-1.2!"]; O8 [label="O", pos="-3.5,-0.5!"];

C9 [label="C", pos="-2.8,-2.5!"]; C10 [label="C", pos="-2,-3.5!"]; C11 [label="C", pos="-2.5,-4.8!"]; C12 [label="C", pos="-3.8,-5.1!"]; C13 [label="C", pos="-4.6,-4.1!"]; C14 [label="C", pos="-4.1,-2.8!"]; C15 [label="C", pos="-4.3,-6.5!"];

// Edges for bonds S1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- S1;

C3 -- C7; C7 -- O8 [style=double];

C7 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; C12 -- C15;

// Labels for rings and groups Thiophene [label="Thiophene Ring", pos="0,0!"]; Carbonyl [label="Carbonyl Group", pos="-2.5,-0.2!"]; Methylbenzoyl [label="3-Methylbenzoyl Group", pos="-3.5,-3.5!"]; } केंदDiagram of this compound structure.

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the thiophene and the methylbenzoyl rings. The thiophene protons will appear as multiplets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing carbonyl group. The protons on the methylbenzoyl group will also resonate in the aromatic region, with a characteristic singlet for the methyl group protons appearing further upfield. Based on data from similar compounds, the aromatic protons are expected between δ 7.0 and 8.0 ppm, and the methyl protons around δ 2.4 ppm.[5]

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon is expected to have a chemical shift in the range of δ 180-200 ppm. The aromatic carbons of both rings will appear between δ 120 and 145 ppm. The methyl carbon will be observed at a much higher field, typically around δ 21 ppm.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key vibrational bands for this compound are expected as follows:

-

C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹, characteristic of an aryl ketone.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands around 2850-2960 cm⁻¹ for the methyl group.

-

C=C Stretch (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-S Stretch: This can be difficult to assign but is typically found in the fingerprint region.

Synthesis of this compound

The synthesis of 3-acylthiophenes presents a regioselectivity challenge, as Friedel-Crafts acylation of unsubstituted thiophene preferentially occurs at the 2- and 5-positions. Therefore, alternative strategies are required to achieve substitution at the 3-position.

Grignard Reaction Approach

A robust and reliable method for the synthesis of this compound involves the use of a Grignard reagent. This multi-step synthesis offers good control over regioselectivity.

Experimental Protocol: Synthesis via Grignard Reagent

-

Preparation of 3-Thienylmagnesium Bromide:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq).

-

Under an inert atmosphere (e.g., argon or nitrogen), add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of 3-bromothiophene (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel to initiate the Grignard reaction.

-

Maintain a gentle reflux until all the magnesium has reacted.

-

-

Acylation Reaction:

-

Cool the freshly prepared 3-thienylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-methylbenzoyl chloride (1.0 eq) in anhydrous diethyl ether or THF dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

Start [label="3-Bromothiophene + Mg"]; Grignard [label="3-Thienylmagnesium Bromide"]; Acylation [label="Acylation with\n3-Methylbenzoyl Chloride"]; Product [label="this compound"]; Purification [label="Purification"]; FinalProduct [label="Pure Product", fillcolor="#EA4335"];

Start -> Grignard [label="Ether/THF"]; Grignard -> Acylation; Acylation -> Product; Product -> Purification; Purification -> FinalProduct; } केंदGrignard synthesis workflow.

Suzuki Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer another versatile route to 3-aroylthiophenes. This method typically involves the coupling of a 3-thienylboronic acid or its ester with an appropriate aryl halide.[6]

Applications in Drug Discovery and Materials Science

Thiophene derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] The this compound scaffold can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of 3-benzoylthiophenes have been investigated as inhibitors of various enzymes and receptors.[8][9]

In materials science, the thiophene unit is a fundamental building block for conducting polymers and organic semiconductors. The electronic properties of this compound, influenced by the interplay between the electron-rich thiophene ring and the benzoyl group, make it a candidate for incorporation into novel organic electronic materials.

Conclusion

This compound is a molecule with significant potential in both medicinal chemistry and materials science. Its non-planar structure, a consequence of the substitution pattern, is a key determinant of its chemical and physical properties. While its direct biological activities are not extensively documented, its utility as a synthetic intermediate is clear. The synthetic routes outlined in this guide, particularly the Grignard reaction, provide reliable methods for its preparation, opening avenues for the exploration of its derivatives in various scientific disciplines. Further research into the crystal structure and biological evaluation of this compound and its analogs is warranted to fully unlock its potential.

References

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Schematic diagram of (4-methylphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone (1). (n.d.). Retrieved from [Link]

- Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. (2017). Der Pharma Chemica, 9(13), 69-76.

- Crystal structure and Hirshfeld Surface Analysis of (4-methylphenyl) [2-(methylsulfanyl)thiophen-3-yl]methanone. (2017). Journal of Applicable Chemistry, 6(4), 632-641.

- Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. (2017). Der Pharma Chemica, 9(13), 69-76.

- (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2349.

-

Thiophen, 3-(4-methylphenyl)- - Optional[FTIR] - Spectrum. (n.d.). Retrieved from [Link]

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2014). Molecules, 19(12), 20541-20553.

- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2012). Molecules, 17(6), 7217-7231.

-

Thiophene, 3-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2012). Molecules, 17(6), 7217-7231.

- Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2012). Molecules, 17(10), 11723-11733.

- A Comparative Analysis of 1H and 13C NMR Spectra: 3-Thiopheneacrylic Acid Methyl Ester and its 2-Isomer. (2025). BenchChem.

- Design, synthesis, and biological evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. (2014). Journal of Medicinal Chemistry, 57(17), 7266-7276.

- Synthesis and Biological Evaluation of Thiophene and Its Derivatives. (2020). Current Organic Synthesis, 17(6), 442-454.

- (PDF) Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives: Molecular Modelling, In Silico ADMET, Anti-Inflammatory and Anti-Ulcer Activities. (2021). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 20(2), 182-195.

-

FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide... (n.d.). Retrieved from [Link]

- Complete 1H and 13C NMR spectral assignment of cis- and trans- 3-(2-[2-(4-methylphenyl)ethenyl]phenyl])sydnones. (2004). Magnetic Resonance in Chemistry, 42(10), 879-882.

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). Retrieved from [Link]

- Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. (2022). Beilstein Journal of Organic Chemistry, 18, 1033-1042.

- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2012). Organic Process Research & Development, 16(10), 1674-1680.

- Therapeutic importance of synthetic thiophene. (2014). Journal of Advanced Pharmaceutical Technology & Research, 5(3), 113-119.

-

Synthesis and characterization of Thiophene fused arylbenzo[4][10]thieno[2,3- d]thiazole derivatives. (2023). Journal of Xi'an Shiyou University, Natural Science Edition, 29(2), 1-8.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Introduction: The Structural Elucidation of (3-Methylphenyl)(thiophen-3-yl)methanone

An In-depth Technical Guide on the Spectroscopic Data of 3-(3-Methylbenzoyl)thiophene

In the landscape of pharmaceutical research and materials science, the precise characterization of heterocyclic compounds is paramount. (3-Methylphenyl)(thiophen-3-yl)methanone, also known as this compound (CAS No. 118993-70-7), is a ketone that incorporates both a thiophene and a substituted benzene ring. This unique combination of aromatic systems makes its unambiguous structural confirmation essential for any further application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process.

This guide provides a comprehensive analysis of the spectroscopic data for this compound. It is designed for researchers and drug development professionals, offering not just the data itself, but also the underlying scientific rationale for its interpretation and the experimental methodologies for its acquisition. The insights herein are grounded in established spectroscopic principles to ensure a self-validating and authoritative understanding of the molecule's chemical signature.

Molecular Structure and Key Features

To understand the spectroscopic data, we must first visualize the molecule itself. The structure consists of a thiophene ring acylated at the 3-position with a 3-methylbenzoyl group.

Caption: Molecular Structure of (3-Methylphenyl)(thiophen-3-yl)methanone

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule of this complexity, both ¹H and ¹³C NMR are required for full characterization.

¹H NMR Spectroscopy Data (Predicted)

The ¹H NMR spectrum gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is predicted in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~8.0 - 7.8 | Multiplet | 2H, Thiophene H (H2, H5) |

| ~7.6 - 7.3 | Multiplet | 5H, Thiophene H (H4) + Phenyl H |

| ~2.45 | Singlet | 3H, Methyl (-CH₃) |

Interpretation and Expertise:

-

Thiophene Protons: The protons on the thiophene ring are expected to appear in the aromatic region (7.0-8.5 ppm). Due to the electron-withdrawing effect of the carbonyl group, the proton at the 2-position (H2) will be the most deshielded. The protons at positions 4 and 5 will also be in this region, with their exact shifts and splitting patterns determined by complex coupling constants.

-

Benzoyl Protons: The four protons on the substituted phenyl ring will also resonate in the aromatic region. Their signals will likely overlap with the thiophene proton signals, resulting in a complex multiplet between 7.3 and 7.6 ppm.

-

Methyl Protons: The methyl group attached to the phenyl ring is a key identifier. It is expected to appear as a sharp singlet around 2.45 ppm, as it has no adjacent protons to couple with. The chemical shift is typical for a methyl group attached to an aromatic ring.[1]

¹³C NMR Spectroscopy Data (Predicted)

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~188.0 | Carbonyl C (C=O) |

| ~144.0 | Thiophene C (C-S) |

| ~138.5 | Phenyl C (C-CH₃) |

| ~137.0 | Phenyl C (C-C=O) |

| ~135.0 - 127.0 | Thiophene & Phenyl CH carbons |

| ~21.4 | Methyl C (-CH₃) |

Interpretation and Expertise:

-

Carbonyl Carbon: The most downfield signal will be the carbonyl carbon, typically appearing between 185-200 ppm due to the strong deshielding effect of the double-bonded oxygen.[1]

-

Aromatic Carbons: The carbons of the thiophene and phenyl rings will appear in the 120-145 ppm range. The carbon attached to the methyl group and the carbon attached to the carbonyl group on the phenyl ring are quaternary and can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

Methyl Carbon: The aliphatic methyl carbon will be the most upfield signal, expected around 21.4 ppm.[1]

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data.

Caption: Workflow for NMR Spectroscopic Analysis.

Causality Behind Choices:

-

Solvent: CDCl₃ (Deuterated Chloroform) is chosen for its excellent ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak that does not typically interfere with analyte signals.[2]

-

Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm, due to its chemical inertness and single, sharp signal located upfield of most organic proton and carbon signals.[2]

-

Field Strength: A 400 MHz spectrometer provides a good balance between resolution and accessibility, sufficient to resolve the key structural features of this molecule.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H stretch (Thiophene & Phenyl) |

| ~2920 | Weak | Aliphatic C-H stretch (Methyl) |

| ~1660 | Strong | Ketone C=O stretch |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C ring stretching |

| ~800-700 | Strong | C-H out-of-plane bending (Aromatic) |

Interpretation and Expertise:

-

The Carbonyl Stretch (C=O): The most diagnostic peak in the IR spectrum will be the strong absorption around 1660 cm⁻¹. This frequency is characteristic of an aryl ketone, where conjugation with both the thiophene and phenyl rings slightly lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). The intensity of this peak is a direct result of the large change in dipole moment during the stretching vibration.

-

Aromatic C-H Stretches: The absorptions just above 3000 cm⁻¹ confirm the presence of C-H bonds on aromatic rings.

-

Ring Vibrations: The absorptions in the 1600-1475 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

-

"Fingerprint" Region: The complex pattern of bands below 1400 cm⁻¹, including the strong C-H out-of-plane bending bands, provides a unique fingerprint for the molecule, which is highly sensitive to the substitution pattern on the aromatic rings.[3]

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly to prepare for the next sample.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. The fragmentation pattern gives clues about the molecule's structure.

Table 4: Predicted Mass Spectrometry Data

| m/z (mass-to-charge) | Proposed Fragment Ion |

|---|---|

| 202 | [C₁₂H₁₀OS]⁺ (Molecular Ion, M⁺) |

| 119 | [C₇H₇O]⁺ (3-Methylbenzoyl cation) |

| 111 | [C₅H₃OS]⁺ (Thiophen-3-yl-carbonyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

Interpretation and Expertise:

-

Molecular Ion: The molecular ion peak (M⁺) at m/z 202 would confirm the molecular weight of the compound. Its presence indicates that the molecule is stable enough to survive the ionization process.

-

Key Fragmentation Pathway: The most likely fragmentation pathway is the cleavage of the bond between the carbonyl carbon and the thiophene ring (alpha-cleavage), which is a common pathway for ketones.[4] This would lead to two primary fragment ions: the 3-methylbenzoyl cation at m/z 119 and the thiophen-3-yl-carbonyl cation. The subsequent loss of CO from the latter would yield the thienyl cation at m/z 83.

-

Tropylium Ion: The 3-methylbenzoyl cation ([C₇H₇O]⁺) can lose a neutral CO molecule to form a fragment at m/z 91. This m/z 91 peak is often observed for toluene-containing compounds and is attributed to the highly stable tropylium ion ([C₇H₇]⁺) formed after rearrangement.

Proposed Fragmentation Diagram

Caption: Proposed primary fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

Electron Ionization (EI) is a hard ionization technique that induces fragmentation, making it ideal for structural elucidation.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum.

Trustworthiness through Self-Validation: The congruence between the data from these three independent techniques—NMR confirming the C-H framework, IR identifying the key ketone functional group, and MS verifying the molecular weight and plausible substructures through fragmentation—provides a self-validating system for the confident structural elucidation of this compound.

References

- This reference is a placeholder for an actual source of spectroscopic data should one be published. As of the generation of this document, a complete public dataset was not available, and the data presented is based on established spectroscopic principles.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2, pp. 161-360). Academic Press. [Link]

-

Royal Society of Chemistry. (2015). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-(3-Methylbenzoyl)thiophene

Abstract: This technical guide provides a comprehensive analysis of the key physical properties—specifically the melting and boiling points—of the aromatic ketone 3-(3-Methylbenzoyl)thiophene. In the absence of readily available experimental data in public literature and databases, this document serves as a vital resource for researchers, scientists, and professionals in drug development. It outlines the theoretical considerations for estimating these properties based on molecular structure, provides detailed, field-proven experimental protocols for their accurate determination, and explains the scientific principles underpinning these methodologies. This guide is designed to empower researchers to confidently characterize this compound and similar novel molecules.

Introduction and Molecular Overview

This compound is a substituted aromatic ketone with the chemical formula C₁₂H₁₀OS. Its structure features a thiophene ring acylated at the 3-position with a 3-methylbenzoyl group. The thiophene moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[1] The incorporation of the benzoyl group introduces a polar carbonyl function and an additional aromatic system, significantly influencing the molecule's physicochemical properties and potential intermolecular interactions.

Given its potential role in synthetic chemistry and drug discovery, a thorough understanding of its physical properties is paramount for purification, formulation, and quality control. This guide addresses the critical need for reliable data on the melting and boiling points of this compound by providing both a theoretical framework for estimation and practical, validated protocols for experimental determination.

Theoretical Framework: Predicting Physical Properties from Molecular Structure

The melting and boiling points of a compound are dictated by the strength of its intermolecular forces.[2] An analysis of the structure of this compound allows for a qualitative prediction of these properties.

-

Molecular Weight and Size: With a molecular weight of 202.27 g/mol , the compound is large enough to exhibit significant van der Waals forces (London dispersion forces), which increase with molecular surface area.

-

Polarity and Dipole-Dipole Interactions: The presence of the highly polar carbonyl group (C=O) in the benzoyl moiety creates a significant dipole moment. This leads to strong dipole-dipole interactions between molecules, which require more energy to overcome compared to nonpolar molecules of similar size. Consequently, aromatic ketones are expected to have considerably higher boiling points than their nonpolar hydrocarbon analogues.[2][3]

-

Aromaticity and π-π Stacking: Both the thiophene and benzene rings are aromatic, allowing for potential π-π stacking interactions between molecules. These interactions can contribute to a more ordered and stable crystal lattice, which would suggest a relatively high melting point for a solid.

-

Substitution and Symmetry: The methyl group on the benzene ring is in the meta position. Generally, para-substituted isomers are more symmetrical and can pack more efficiently into a crystal lattice, leading to higher melting points.[4] The meta substitution in this compound results in a less symmetrical molecule, which may lead to a lower melting point compared to its hypothetical para isomer.

While these principles provide a strong qualitative estimation, quantitative prediction often relies on computational methods such as Quantitative Structure-Property Relationship (QSPR) models, which use algorithms to correlate molecular structure with physical properties.[5][6][7] However, for definitive characterization, experimental determination is the gold standard.

Experimental Determination of Melting Point

The melting point is a critical indicator of a substance's purity. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[8]

Causality of Experimental Choices

-

Sample Preparation: The sample must be completely dry, as residual solvent will act as an impurity, depressing the melting point. It should be finely powdered to ensure uniform packing and efficient heat transfer within the capillary tube.

-

Heating Rate: A rapid initial heating can be used to find an approximate melting range. However, for an accurate determination, the heating rate must be slow (1-2°C per minute) near the melting point.[9] This slow rate ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, providing a true reading.

Protocol 1: Capillary Method using a Digital Melting Point Apparatus

This is the most common, modern, and precise method for melting point determination.[10]

Methodology:

-

Sample Loading: Tap the open end of a capillary tube into a small mound of the finely powdered, dry this compound. The sample should be packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface or by dropping it down a long glass tube.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Set a fast ramp rate (e.g., 10-20°C/min) to quickly determine an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample.

-

Heating Program: Set the starting temperature to ~20°C below the approximate melting point and a slow ramp rate of 1-2°C/min.

-

Observation: Observe the sample through the magnified viewing window.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Record the temperature at which the last solid crystal melts into a clear liquid (T₂).[11] The melting point is reported as the range T₁ - T₂.

Protocol 2: Thiele Tube Method

The Thiele tube is a classic piece of glassware designed to provide uniform heating via convection currents in an oil bath.[12][13][14]

Methodology:

-

Sample Preparation: Load a capillary tube with 2-3 mm of powdered sample as described above.

-

Apparatus Assembly: Attach the capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. The sample should be aligned with the thermometer bulb.[11]

-

Thiele Tube Setup: Clamp the Thiele tube, filled with mineral or silicone oil to a level just above the side-arm, to a ring stand.

-

Immersion: Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample is immersed in the oil and positioned midway up the main body of the tube.

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or Bunsen burner using a back-and-forth motion.[11] The design of the tube will circulate the oil, ensuring even heating.

-

Observation and Recording: As the temperature rises slowly (1-2°C/min), observe the sample. Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

Visualization of Melting Point Determination Workflow

Caption: Workflow for experimental melting point determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[15] For small quantities of a research compound, a micro-method is preferable to distillation.

Causality of Experimental Choices

-

Micro-Method: This technique is ideal for preserving valuable research samples as it requires only a few drops of liquid.[15][16]

-

Inverted Capillary: The inverted capillary tube (fusion tube) acts as its own manometer, trapping the vapor of the substance. The principle is to find the temperature at which the internal vapor pressure just exceeds the external atmospheric pressure (seen as a stream of bubbles) and then equals it upon cooling.[17]

Protocol: Micro Boiling Point Determination (Siwoloboff Method)

This method is highly effective for small sample volumes and can be performed in a Thiele tube or a similar heating apparatus.[17]

Methodology:

-

Sample Preparation: Add 5-7 drops of this compound into a small test tube (e.g., 75x10 mm) or a dedicated micro boiling point tube.

-

Capillary Insertion: Place a standard melting point capillary tube, sealed end up, into the liquid in the small test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating Setup: Suspend the assembly in an oil bath (a Thiele tube or a beaker on a hot plate can be used).[16] The oil level should be above the liquid sample level but below the top of the small test tube.

-

Heating: Begin heating the oil bath at a moderate rate. As the temperature rises, air trapped in the capillary will expand and bubble out.

-

Observation (Heating): Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary.[16][17] This indicates that the liquid's vapor has displaced all the air and the temperature is now at or slightly above the boiling point.

-

Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly.

-

Data Recording: The stream of bubbles will slow and eventually stop. The exact moment the bubbles cease and the liquid is drawn back into the capillary tube is the point where the external pressure equals the internal vapor pressure.[17] The temperature recorded at this precise moment is the boiling point.

Visualization of Boiling Point Determination Workflow

Caption: Workflow for micro boiling point determination.

Data Summary and Interpretation

As no definitive published data is available, the following table is provided for researchers to log their predicted and experimentally determined values for this compound.

| Physical Property | Predicted/Estimated Value | Experimental Value (T₁ - T₂) | Notes (e.g., Purity, Pressure) |

| Melting Point | Based on structural analogues | A narrow range (<2°C) suggests high purity. | |

| Boiling Point | Based on structural analogues | Record atmospheric pressure at time of measurement. |

Conclusion

While specific experimental values for the melting and boiling points of this compound are not currently documented in accessible scientific literature, this guide provides the necessary framework for their confident determination. A theoretical analysis of its molecular structure—containing thiophene, phenyl, and ketone functionalities—suggests a relatively high melting point and a significantly elevated boiling point due to strong intermolecular dipole-dipole forces. The detailed, step-by-step protocols for capillary-based melting point and micro boiling point determination offer robust and reliable methods for researchers to establish these crucial physical constants. Accurate characterization using these techniques is a foundational step for any further investigation or application of this compound in research and development.

References

- Experiment 1 - Melting Points. (n.d.). Retrieved from a university chemistry lab manual source.

- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

- Micro Boiling Point Determin

- Boiling Point Determin

- Melting Point: Using the Thiele Tube. (n.d.). Timstar.

- Thiele tube. (n.d.). In Wikipedia.

- An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). A scientific publisher's website.

- Calculating physical properties of organic compounds for environmental modeling from molecular structure. (n.d.). PubMed.

- Tube for melting point measurement according to Thiele. (n.d.). LAB Comercial.

- Micro-Method for Boiling Point Determin

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- Micro-boiling point measurement. (n.d.). A university chemistry resource.

- Thiele tube. (2018, October 8). Sciencemadness Wiki.

- Melting point determination. (n.d.). A university chemistry resource.

- 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.

- Melting point determin

- Micro-boiling point measurement. (n.d.). A university chemistry resource.

- Calculating physical properties of organic compounds for environmental modeling from molecular structure. (n.d.).

- Video: Boiling Points - Concept. (2020, March 26). JoVE.

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). Chemical Reviews.

- CHM 251 Boiling Point Determination (Capillary Tube Method). (2022, December 19). YouTube.

- High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. (2025, January 17). arXiv.

- Boiling Point Estimation Program Especially for Aromatic Compounds Supplementing Joback Method. (n.d.).

- What is the trend of the boiling point of ortho, meta, and para in aromatic compounds?. (2018, December 27). Quora.

- Estimation of Melting Points of Organic Compounds. (n.d.). The University of Arizona institutional repository.

- Prediction of the boiling point, heat of vaporization, and vapor pressure at various temperatures for polycyclic aromatic hydrocarbons. (n.d.).

- Prediction of boiling points and melting points of aromatic compounds. (1994, December 30). OSTI.GOV.

- Arom

- Estimation of Melting Points of Organics. (2017, December 22). PubMed.

- Branching, and Its Affect On Melting and Boiling Points. (2010, July 9). Master Organic Chemistry.

- Aromatic Aldehydes and Ketones - Preparation and Properties. (2022, February 11). Online Chemistry notes.

- Properties of Aldehydes and ketones. (2018, February 18). BrainKart.

- A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024, August 7). PubMed Central.

- A, Structure of aromatic ketones...; B, synthesis of cinnamyl ketones. (n.d.).

- Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024, July 24). A publisher's book chapter.

- Thiophene. (n.d.). In Wikipedia.

- Ketones & Aldehydes: Structure, Properties & Uses. (n.d.). Study.com.

- Melting Point Determin

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).

- Thiophene and benzo[b]thiophene. (n.d.). ScienceDirect.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brainkart.com [brainkart.com]

- 3. Aromatic ketone [m.chemicalbook.com]

- 4. quora.com [quora.com]

- 5. Calculating physical properties of organic compounds for environmental modeling from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. repository.arizona.edu [repository.arizona.edu]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. timstar.co.uk [timstar.co.uk]

- 13. Thiele tube - Wikipedia [en.wikipedia.org]

- 14. labcomercial.com [labcomercial.com]

- 15. chemconnections.org [chemconnections.org]

- 16. chymist.com [chymist.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Unlocking the Therapeutic Potential of 3-(3-Methylbenzoyl)thiophene: A Technical Guide for Drug Discovery Professionals

Abstract

The thiophene nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4][5][6][7] This guide delves into the latent potential of a specific, yet underexplored derivative, 3-(3-Methylbenzoyl)thiophene. By examining the established biological activities of the broader benzoylthiophene class of compounds, we aim to provide a comprehensive roadmap for researchers, scientists, and drug development professionals. This document will explore potential therapeutic applications, propose mechanistic pathways, and outline robust experimental workflows to validate the efficacy of this promising molecule.

The Thiophene Scaffold: A Privileged Structure in Drug Discovery

The five-membered sulfur-containing heterocycle, thiophene, is a recurring motif in a multitude of commercially available drugs.[1][2][4][6] Its unique electronic and structural properties allow for favorable interactions with a wide array of biological targets, leading to a diverse range of pharmacological activities.[7][8] Thiophene derivatives have been successfully developed as anti-inflammatory agents, anticancer therapeutics, antimicrobials, and kinase inhibitors, underscoring the versatility of this scaffold in addressing complex diseases.[1][4][5][9][10][11]

The Benzoylthiophene Core: A Hub of Biological Activity

The introduction of a benzoyl group onto the thiophene ring creates a molecular scaffold with significant therapeutic promise. The following sections will explore the key pharmacological activities associated with benzoylthiophene derivatives, providing a foundation for predicting the potential applications of this compound.

Anti-inflammatory Properties

Thiophene derivatives are well-documented for their anti-inflammatory effects, with some commercially available non-steroidal anti-inflammatory drugs (NSAIDs) featuring this core structure.[1][2][3] The mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][2] The benzoyl moiety in conjunction with other substituents on the thiophene ring can significantly influence the inhibitory potency and selectivity for these enzymes.[12]

Anticancer Potential

A substantial body of research points to the potent anticancer activities of benzoylthiophene derivatives.[11][13][14][15] These compounds have been shown to exert their effects through various mechanisms, including:

-

Tubulin Polymerization Inhibition: Certain 2-benzoyl-benzo[b]thiophene derivatives act as potent inhibitors of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[13][16]

-

Kinase Inhibition: The thiophene scaffold is a common feature in many kinase inhibitors.[9][10][17][18] Benzoylthiophenes can be designed to target specific kinases involved in cancer cell proliferation and survival, such as VEGFR-2 and AKT.[18]

-

Induction of Apoptosis: Many thiophene-based compounds have been shown to induce programmed cell death in cancer cells through various signaling pathways.[9][18]

Antimicrobial Activity

The thiophene nucleus is also a key component in the development of novel antimicrobial agents.[19][20][21] Benzoylthiophene derivatives have the potential to exhibit broad-spectrum antibacterial and antifungal activities.[7][21] The mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[19][20]

Potential Applications of this compound: A Forward Look

While direct studies on this compound (CAS 118993-70-7) are limited, we can extrapolate from the extensive research on related benzoylthiophenes to identify high-potential therapeutic areas.[22][23] The presence of the methyl group at the 3-position of the benzoyl ring may offer unique steric and electronic properties that could enhance binding affinity and selectivity for specific biological targets.

Kinase Inhibition in Oncology

The structural motif of this compound is particularly promising for the development of novel kinase inhibitors. The methyl group could potentially occupy a hydrophobic pocket within the ATP-binding site of a target kinase, leading to enhanced potency and selectivity.

Table 1: Comparative Inhibitory Activity of Selected Thiophene-Based Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| Thienopyrrole Derivative | VEGFR-2 | 0.126 | [18] |

| Thienopyrrole Derivative | AKT | 6.96 | [18] |

| Pyrrolothienopyrimidine Derivative | VEGFR-2 | 0.075 | [18] |

| Pyrrolothienopyrimidine Derivative | AKT | 4.60 | [18] |

| 5-hydroxybenzothiophene derivative | Clk4 | 0.011 | [17] |

| 5-hydroxybenzothiophene derivative | DRAK1 | 0.087 | [17] |

Modulators of Inflammatory Pathways

Given the established anti-inflammatory properties of thiophene derivatives, this compound warrants investigation as a potential modulator of inflammatory pathways.[1][2][3][12] The specific substitution pattern may influence its activity against COX and LOX enzymes, or it could interact with other inflammatory targets.

Proposed Mechanistic Pathways and Experimental Validation

To unlock the therapeutic potential of this compound, a systematic and rigorous experimental approach is essential. The following sections outline key experimental workflows and the underlying scientific rationale.

Investigating Kinase Inhibitory Activity

A primary avenue of investigation should focus on the kinase inhibitory potential of this compound, particularly in the context of oncology.

Caption: Workflow for evaluating kinase inhibitory activity.

Experimental Protocol: Kinase Inhibition Assay

-

Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Kinase Reaction: In a microplate, combine the test compound at various concentrations with the target kinase, a suitable substrate (e.g., a peptide), and ATP.

-

Incubation: Incubate the reaction mixture at the optimal temperature and time for the specific kinase.

-

Detection: Quantify the amount of phosphorylated substrate using a detection reagent and a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Elucidating Anti-inflammatory Mechanisms

A parallel research track should explore the anti-inflammatory potential of this compound.

Caption: Workflow for assessing anti-inflammatory activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive evidence for the biological activities of related benzoylthiophenes, this compound warrants thorough investigation, particularly in the areas of oncology and inflammatory diseases. The proposed experimental workflows provide a clear path forward for elucidating its mechanism of action and validating its therapeutic potential. Future research should also focus on structure-activity relationship studies to optimize the potency and selectivity of this promising molecular core.

References

-

da Cruz, R. M. D., Mendonça-Junior, F. J. B., de Mélo, N. B., Scotti, L., de Araújo, R. S. A., de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]

-

PubMed. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, A. A. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(15), 4443. [Link]

-

OUCI. (n.d.). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

-

MDPI. (n.d.). Thiophene-Based Compounds. In Encyclopedia. [Link]

-

Taylor & Francis Online. (2018). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. [Link]

-

Abd El-Rahman, Y. A., Chen, P.-J., ElHady, A. K., Chen, S.-H., Lin, H.-C., El-Gamil, D. S., ... & Abdel-Halim, M. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 15(22), 1993-2013. [Link]

-

MDPI. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. [Link]

-

Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Salvador, M. K., Preti, D., ... & Borea, P. A. (2013). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 21(17), 5486-5497. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

-

Zhang, Y., Li, Y., Zhu, H., Wang, Y., Zhang, Y., Zhang, Y., ... & Xu, J. (2020). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. Cell Death & Disease, 11(1), 1-13. [Link]

-

PubMed. (1998). Synthesis and biological effects of a new series of 2-amino-3-benzoylthiophenes as allosteric enhancers of A1-adenosine receptor. [Link]

-

ACS Omega. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. [Link]

-

PubMed. (2013). Synthesis and Biological Effects of Novel 2-amino-3-(4-chlorobenzoyl)-4-substituted Thiophenes as Allosteric Enhancers of the A1 Adenosine Receptor. [Link]

-

Kamal, A., Reddy, M. K., Ramaiah, M. J., Pushpavalli, S. N. C. V. L., Kishor, C., Nag, S., ... & Sastry, G. N. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(10), 2944-2948. [Link]

-

Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. [Link]

-

ResearchGate. (2018). Biological and Pharmacological Activity of Thiophene and its Derivatives. [Link]

-

PubMed. (2011). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. [Link]

-

ResearchGate. (2018). Thiophene: the molecule of diverse medicinal importance. [Link]

-

PubMed. (2005). Synthesis of 2-amino-3-heteroaroylthiophenes and evaluation of their activity as potential allosteric enhancers at the human A1 receptor. [Link]

-

PubMed. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. [Link]

-

NIH. (n.d.). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. [Link]

-

PubMed. (2020). Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma. [Link]

-

PubMed. (2025). Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities. [Link]

-

Encyclopedia.pub. (2024). Biological Activities of Thiophenes. [Link]

- Google Patents. (n.d.). HK1086258A - Substituted 3-(benzoylureido)-thiophene derivatives, method for the production and use thereof.

-

IRIS. (2003). Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A(1) adenosine receptor. [Link]

-

ResearchGate. (2025). Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]

-

Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Journal of Chemical Reviews, 5(2), 143-157. [Link]

-

MDPI. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

-

MDPI. (2023). Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100. [Link]

-

NIH. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. [Link]

-

PubMed. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. [Link]

-

YouTube. (2013). Mod-31 Lec-35 Thiophene Synthesis. [Link]

-

ACS Publications. (2020). Bioactivation Potential of Thiophene-Containing Drugs. [Link]

-

PubMed. (2015). Discovery and synthesis of novel allylthioaralkylthiopyridazines: their antiproliferative activity against MCF-7 and Hep3B cells. [Link]

-

PubMed Central. (n.d.). Antibacterial and Anti-Inflammatory Activity of Branched Peptides Derived from Natural Host Defense Sequences. [Link]

-

MDPI. (2022). Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents. [Link]

-

YouTube. (2024). New Advances in Synthetic Chemistry to Accelerate Drug Discovery. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [ouci.dntb.gov.ua]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound | 118993-70-7 [chemicalbook.com]

- 23. This compound | 118993-70-7 [amp.chemicalbook.com]

The Thiophene Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Thiophene Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatility of a Sulfur-Containing Heterocycle

Thiophene, a five-membered aromatic ring containing a single sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are found in a remarkable number of approved drugs and clinical candidates, a testament to the structural and electronic properties imparted by the thiophene nucleus.[3] The sulfur atom's ability to participate in hydrogen bonding and engage in various non-covalent interactions, combined with the ring's planarity and lipophilicity, allows for potent and selective modulation of a wide array of biological targets.[3][4] This guide provides a comprehensive exploration of the significant biological activities of thiophene derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. It is designed to serve as a technical resource, offering not just a review of activities but also detailed experimental protocols and the rationale behind their application, empowering researchers to advance their own drug discovery programs.

Synthetic Strategies: Building the Thiophene Core

A brief overview of common synthetic routes is essential for understanding the chemical diversity achievable with thiophene derivatives. Several named reactions are cornerstones of thiophene synthesis, each offering access to different substitution patterns.

-

Gewald Aminothiophene Synthesis: This versatile one-pot, multi-component reaction combines a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base to yield highly functionalized 2-aminothiophenes.[5][6][7][8][9] These products are invaluable starting materials for a vast library of further derivatives.[9]

-

Paal-Knorr Thiophene Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[1][4][10][11] While effective, it's important to note that this reaction can generate toxic hydrogen sulfide gas as a byproduct.[4]

-

Hinsberg Thiophene Synthesis: This reaction involves the condensation of an α-diketone with diethyl thiodiglycolate under basic conditions, yielding thiophene-2,5-dicarboxylates.[3][5][12][13]

These synthetic methodologies provide a robust toolkit for medicinal chemists to design and create novel thiophene derivatives with tailored biological activities.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy